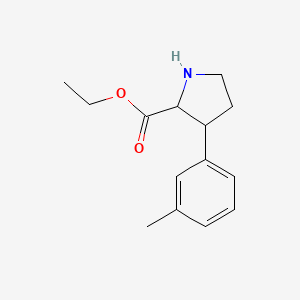

Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-17-14(16)13-12(7-8-15-13)11-6-4-5-10(2)9-11/h4-6,9,12-13,15H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVXFSWZFPLRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate typically involves the reaction of 3-methylbenzaldehyde with ethyl 2-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.

Scientific Research Applications

Chemical Synthesis

Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate serves as an important building block in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations.

Key Reactions:

- Oxidation: The compound can be oxidized to yield carboxylic acids.

- Reduction: It can be reduced to produce alcohols.

- Substitution Reactions: It can undergo substitution to form amides and other derivatives.

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Carboxylic Acids | Converts the ester into a carboxylic acid. |

| Reduction | Alcohols | Reduces the compound to yield alcohols. |

| Substitution | Amides | Forms amides through nucleophilic substitution. |

Biological Activities

Research indicates that this compound exhibits potential biological activities, making it a candidate for therapeutic applications.

Biological Properties:

- Antimicrobial Activity: Studies have shown that the compound possesses antimicrobial properties against various pathogens.

- Antiviral Effects: Investigations are ongoing to determine its efficacy against viral infections.

- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation.

Medicinal Applications

The compound is being explored for its potential as a therapeutic agent in several medical conditions:

Potential Therapeutic Uses:

- Neurological Disorders: Research is ongoing to assess its effectiveness in treating conditions such as depression and anxiety.

- Infectious Diseases: Its antiviral properties are being studied for potential use in treating viral infections.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the development of new materials. Its chemical properties allow it to act as a catalyst in various organic synthesis processes, enhancing reaction efficiency and selectivity.

Case Studies

Several case studies highlight the compound's applications:

-

Synthesis of Antiviral Agents:

- A study demonstrated the successful use of this compound as an intermediate in synthesizing novel antiviral agents, showing promising results against specific viral targets.

-

Development of Anticancer Compounds:

- Research focused on modifying the compound to enhance its anticancer activity, leading to derivatives that exhibited increased potency against cancer cell lines.

-

Material Science Innovations:

- The compound has been incorporated into polymer matrices, demonstrating improved mechanical properties and thermal stability, thus expanding its utility in material science.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The pyrrolidine ring and the ester group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical parameters of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate and its analogs:

*Note: Exact molecular weight for this compound is estimated based on analogous pyrrolidine derivatives.

Key Observations:

Substituent Diversity: The target compound’s 3-methylphenyl group contrasts with bulkier substituents like diphenylphosphanyl or electron-withdrawing groups (e.g., trifluoroacetyl ). These modifications influence solubility, steric interactions, and electronic properties. Pyridine-based analogs (e.g., Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)picolinate) exhibit higher H-bond acceptors due to the pyridine nitrogen and additional electronegative groups .

Molecular Weight :

Pharmacological and Chemical Reactivity

- Bioactivity: While direct pharmacological data for the target compound is unavailable, structurally related pyrrolidine derivatives are noted for high activity in enzyme inhibition or receptor binding . For example, ethyl 1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate may serve as a protease inhibitor precursor due to its electrophilic trifluoroacetyl group .

Biological Activity

Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by a pyrrolidine ring substituted with an ethyl ester and a 3-methylphenyl group. Its structure allows for interactions with various biological targets, making it a versatile compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it has been shown to act as an inhibitor of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. The compound binds non-competitively to the NMDA receptor, altering its conformation and inhibiting its activity, which can lead to neuroprotective effects .

Key Mechanisms:

- Inhibition of NMDA Receptor : Modulates neurotransmitter activity, potentially providing analgesic and neuroprotective effects .

- Enzyme Interaction : May inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in combating infections .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anticonvulsant Activity

Research indicates that this compound may possess anticonvulsant properties. Its interaction with the NMDA receptor suggests potential applications in treating epilepsy and related disorders .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrrolidine derivatives, including this compound. Results showed significant inhibition against several bacterial strains, highlighting its potential as an antibacterial agent .

- Neuroprotective Effects : In animal models, the compound exhibited neuroprotective effects in models of excitotoxicity. It was found to reduce neuronal death associated with excessive NMDA receptor activation, suggesting its therapeutic potential in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic applications. Studies indicate moderate absorption and distribution characteristics, with a half-life conducive for both acute and chronic treatment regimens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate, and how can diastereoselectivity be achieved?

- Methodological Answer : A diastereoselective approach involves using Michael addition or cycloaddition reactions. For example, methyl analogs of pyrrolidine carboxylates are synthesized via a three-component reaction involving aryl aldehydes, β-keto esters, and ammonium acetate under acidic conditions. Diastereoselectivity is influenced by steric effects of substituents and reaction temperature, as demonstrated in the synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates . Optimization of reaction conditions (e.g., solvent polarity, catalyst choice) can enhance selectivity.

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : H and C NMR are used to confirm substitution patterns and stereochemistry. For instance, the 3-methylphenyl group exhibits characteristic aromatic splitting in H NMR, while ester carbonyl signals appear near 170 ppm in C NMR .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves absolute configuration and bond parameters. SHELX software refines crystallographic data, with key metrics including R-factor (<0.06) and mean C–C bond length deviations (e.g., 0.005 Å in related pyrrolidine derivatives) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) recommend:

- Personal protective equipment (PPE): Gloves, goggles, and fume hoods to avoid inhalation/contact (H313/H333 hazards) .

- Storage: In airtight containers under inert gas to prevent degradation.

- Disposal: Incineration or licensed waste management to comply with federal regulations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s geometry, and how does it compare to experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles and dihedral angles. For example, the pyrrolidine ring’s puckering and ester group orientation can be validated against XRD data. Discrepancies >0.1 Å in bond lengths or >5° in angles may indicate solvent effects or crystal packing forces .

Q. What strategies resolve contradictions between spectroscopic data and proposed structures?

- Methodological Answer :

- Multi-technique validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS). For instance, HRMS confirms molecular formula (e.g., CHNO), while IR identifies functional groups (e.g., ester C=O at ~1740 cm).

- Crystallographic refinement : SHELXL resolves disorder in electron density maps, particularly for flexible substituents like the 3-methylphenyl group .

Q. How can enantiomeric purity be assessed and optimized during synthesis?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to separate enantiomers.

- Asymmetric catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) induce enantioselectivity. For example, L-proline catalyzes asymmetric Mannich reactions to yield >90% enantiomeric excess (ee) in related pyrrolidine systems .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nucleophilic sites : The pyrrolidine nitrogen and ester carbonyl are nucleophilic. Trapping experiments with benzyl chloroformate confirm N-acylation reactivity.

- Electrophilic aromatic substitution : The 3-methylphenyl group directs electrophiles to the para position, as shown in nitration studies of analogous aryl-pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.